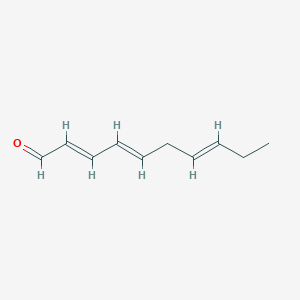
2,4,7-Decatrienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,7-Decatrienal is a type of aldehyde that has been found to have a variety of biochemical and physiological effects. This compound is commonly found in essential oils and is known for its strong aroma. In recent years, 2,4,7-Decatrienal has gained attention in the scientific community due to its potential applications in various fields such as food science, medicine, and agriculture.
Mecanismo De Acción
The mechanism of action of 2,4,7-Decatrienal is not fully understood. However, it is believed to work by interacting with various proteins and enzymes in the body. In food science, it is believed to work by disrupting the cell membranes of microorganisms, leading to their death. In medicine, it is believed to work by inhibiting the production of inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
2,4,7-Decatrienal has been found to have a variety of biochemical and physiological effects. In food science, it has been found to have antimicrobial properties that can help preserve food products. It has also been found to have a positive effect on the aroma and flavor of food products. In medicine, it has been found to have anti-inflammatory properties and may have potential as a treatment for diseases such as arthritis. In agriculture, it has been found to have insecticidal properties and may be used as an alternative to synthetic pesticides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,4,7-Decatrienal in lab experiments is that it is relatively easy to synthesize and obtain. Additionally, it has been studied extensively and its properties are well understood. However, one limitation is that it can be difficult to work with due to its strong aroma and potential toxicity.
Direcciones Futuras
There are many potential future directions for research on 2,4,7-Decatrienal. In food science, further research could be done to explore its potential as a natural preservative and flavor enhancer. In medicine, further research could be done to explore its potential as a treatment for inflammatory diseases. In agriculture, further research could be done to explore its potential as a natural pesticide. Additionally, further research could be done to better understand the mechanism of action of this compound and its potential interactions with other compounds.
Conclusion:
In conclusion, 2,4,7-Decatrienal is a compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to exciting developments in food science, medicine, and agriculture.
Métodos De Síntesis
The synthesis of 2,4,7-Decatrienal can be achieved through various methods. One of the most common methods is the oxidation of linoleic acid using ozone. This method produces a mixture of different isomers of 2,4,7-Decatrienal. Another method involves the ozonolysis of linoleic acid methyl ester, which produces a more pure form of 2,4,7-Decatrienal. Additionally, this compound can also be extracted from natural sources such as essential oils.
Aplicaciones Científicas De Investigación
2,4,7-Decatrienal has been studied extensively for its potential applications in various fields. In food science, this compound has been found to have antimicrobial properties that can help preserve food products. It has also been shown to have a positive effect on the aroma and flavor of food products. In medicine, 2,4,7-Decatrienal has been found to have anti-inflammatory properties and may have potential as a treatment for diseases such as arthritis. In agriculture, this compound has been found to have insecticidal properties and may be used as an alternative to synthetic pesticides.
Propiedades
Número CAS |
353244-73-2 |
|---|---|
Nombre del producto |
2,4,7-Decatrienal |
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
(2E,4E,7E)-deca-2,4,7-trienal |
InChI |
InChI=1S/C10H14O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,6-10H,2,5H2,1H3/b4-3+,7-6+,9-8+ |
Clave InChI |
KEXCNWISTVJVBV-SIRUGEDZSA-N |
SMILES isomérico |
CC/C=C/C/C=C/C=C/C=O |
SMILES |
CCC=CCC=CC=CC=O |
SMILES canónico |
CCC=CCC=CC=CC=O |
Densidad |
0.900-0.904 |
Descripción física |
Orange liquid; Green, citrusy aroma |
Pureza |
95% min. |
Solubilidad |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Sinónimos |
2E,4E,7E-Decatrienal |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride](/img/structure/B148841.png)
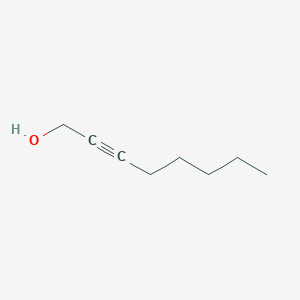
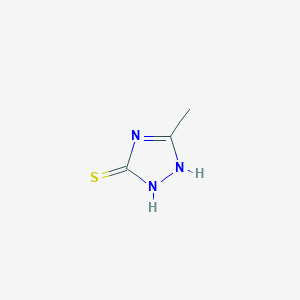
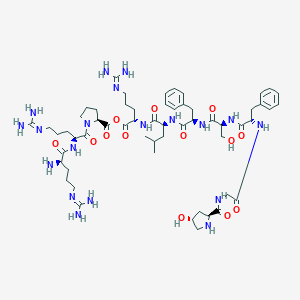
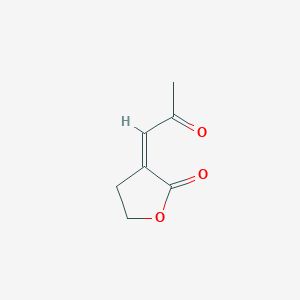
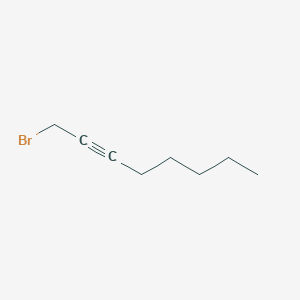
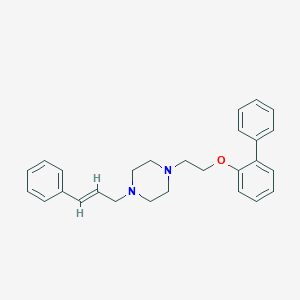
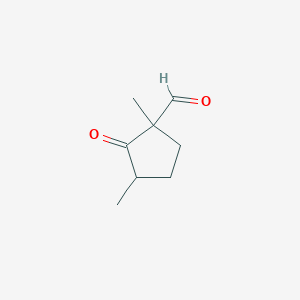
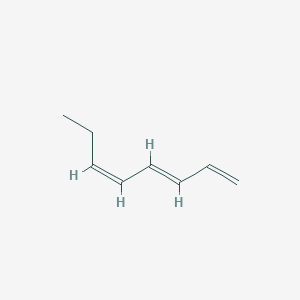
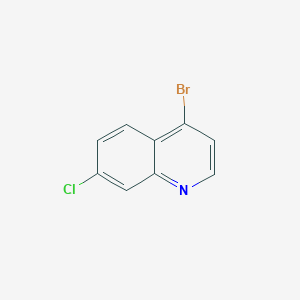
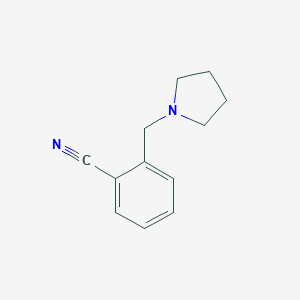
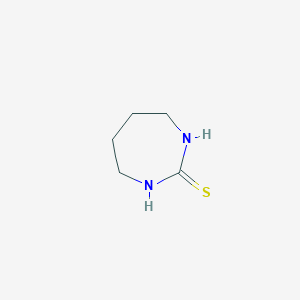
![1-(2-Hydroxyethoxymethyl)-5-[(3-phenylmethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B148893.png)
